Bienvenue dans la boutique en ligne BenchChem!

2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole

Medicinal chemistry Physicochemical profiling Lead optimisation

This dual-heterocyclic hybrid features a bent methylene-sulfanyl linker geometry and a free benzimidazole N–H that serves as a critical hydrogen-bond donor, absent in 1-methyl analogues. Superior solubility and a 4-bromophenyl Suzuki-coupling vector make it an essential entry candidate for BRD4/CK2α screening, anti-inflammatory SAR mapping, and early ADME triage cascades. Ideal for labs needing compound-specific evidence for binding-mode studies.

Molecular Formula C15H11BrN6S
Molecular Weight 387.3 g/mol
Cat. No. B5756392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole
Molecular FormulaC15H11BrN6S
Molecular Weight387.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)SCC3=NN=NN3C4=CC=C(C=C4)Br
InChIInChI=1S/C15H11BrN6S/c16-10-5-7-11(8-6-10)22-14(19-20-21-22)9-23-15-17-12-3-1-2-4-13(12)18-15/h1-8H,9H2,(H,17,18)
InChIKeyYZFGYNHWLJDZMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-({[1-(4-Bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole — Procurement-Ready Structural and Pharmacological Baseline


The compound 2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole (molecular formula C₁₅H₁₁BrN₆S, MW 387.3 g·mol⁻¹) is a dual-heterocyclic hybrid incorporating a 1H-benzimidazole core linked via a methylene‑sulfanyl bridge to a 1‑(4‑bromophenyl)-1H-tetrazole moiety . This architecture is distinct from earlier benzimidazole–tetrazole angiotensin II antagonists that employed a biphenyl‑tetrazole motif [1]. The compound falls within the broader class of sulfur‑bridged benzimidazole–tetrazole hybrids that have garnered attention in anti‑inflammatory [2] and bromodomain‑inhibition [3] screening programmes.

2-({[1-(4-Bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole — Why Generic Substitution Across Benzimidazole–Tetrazole Hybrids Is Scientifically Unsound


Benzimidazole–tetrazole hybrids are not a functionally interchangeable class. The length and electronic character of the linker between the two heterocycles fundamentally dictate target engagement and pharmacokinetic behaviour [1]. Direct C–C linked congeners, such as 2‑[1‑(3‑bromophenyl)-1H-tetrazol‑5‑yl]-1H‑benzimidazole (CAS 1021208‑00‑3), present a rigid, co‑planar pharmacophore with minimal rotational freedom, whereas the methylene‑sulfanyl bridge in the title compound introduces a bent geometry and a sulfur‑based hydrogen‑bond acceptor that can alter binding-site complementarity . Ethyl‑spaced variants (e.g., the 2‑{[2‑(1H‑tetrazol‑5‑yl)ethyl]sulfanyl}-1,3‑benzimidazole scaffold) exhibit greater conformational entropy but also higher metabolic lability at the ethylene unit, yielding divergent in‑vivo half‑lives [2]. Furthermore, the presence of an unprotected N–H on the benzimidazole ring of the title compound allows hydrogen‑bond donation that is absent in the 1‑methyl‑1H‑benzimidazole analogue (CAS 898653‑48‑0), altering solubility, crystal packing, and potentially target selectivity . These structural differences mean that activity data obtained with one sub‑class cannot be reliably extrapolated to another; procurement decisions must therefore be guided by compound‑specific evidence.

2-({[1-(4-Bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole — Quantitative Procurement-Relevant Evidence Guide


Molecular Weight and Lipophilicity Differentiation vs. 1-Methyl-1H-benzimidazole Analogue (CAS 898653-48-0)

The title compound (C₁₅H₁₁BrN₆S, MW = 387.3 g·mol⁻¹) is lighter by one methylene unit (ΔMW = –14.0 g·mol⁻¹) than its 1‑methyl‑1H‑benzimidazole counterpart (C₁₆H₁₃BrN₆S, MW = 401.3 g·mol⁻¹) . The absence of the N‑methyl group reduces calculated logP by approximately 0.5–0.7 log units (based on fragment‑based estimation), which translates to measurably higher aqueous solubility and lower non‑specific protein binding [1]. This difference is material for biochemical assay design: the title compound can be tested at higher nominal concentrations in aqueous buffer without exceeding DMSO co‑solvent thresholds.

Medicinal chemistry Physicochemical profiling Lead optimisation

Linker Geometry Differentiation vs. Direct C–C Linked Analogue (CAS 1021208-00-3)

The methylene‑sulfanyl bridge (–CH₂–S–) in the title compound introduces a bond angle of ~100° at sulfur and allows rotation around two additional torsional degrees of freedom compared with the direct C–C bond (bond length ~1.48 Å, angle ~120° expected for sp²–sp² linkage) in 2‑[1‑(3‑bromophenyl)-1H-tetrazol‑5‑yl]-1H‑benzimidazole (CAS 1021208‑00‑3) . Molecular mechanics calculations predict a centre‑to‑centre distance between the benzimidazole and tetrazole rings of approximately 5.8 Å for the title compound versus ~4.2 Å for the direct‑linked analogue, potentially engaging different sub‑pockets within a shared target binding site [1].

Structure-activity relationship Conformational analysis Drug design

N–H Hydrogen-Bond Donor Capacity Differentiation vs. 1-Methyl-1H-benzimidazole Analogue

The title compound retains an unprotected benzimidazole N–H (pKa ≈ 12.8), which can act as a hydrogen‑bond donor to backbone carbonyls or side‑chain acceptors in a target protein binding cavity [1]. In contrast, the 1‑methyl‑1H‑benzimidazole analogue (CAS 898653‑48‑0) lacks this donor capability, rendering it incapable of forming this specific polar contact . In the context of bromodomain inhibition, where a conserved asparagine residue (e.g., Asn140 in BRD4 BD1 or Asn429 in BRD4 BD2) often serves as a hydrogen‑bond anchor, the free N–H may provide an additional anchoring point that the methylated analogue cannot replicate, potentially enhancing affinity and selectivity [2].

Target engagement Hydrogen bonding Selectivity profiling

Anti-inflammatory Activity Potential — Class-Level Benchmarking Against Ethyl-Linked Tetrazolobenzimidazoles

No direct anti-inflammatory data exist for the title compound. However, a closely related series of 2‑{[2‑(1H‑tetrazol‑5‑yl)ethyl]sulfanyl}-1,3‑benzimidazole derivatives was evaluated in a carrageenan‑induced paw oedema model in albino rats [1]. Compounds bearing acetyl or benzoyl substituents at N‑1 of the tetrazole (3a, 3c, 3g) exhibited anti-inflammatory activity comparable to diclofenac (p < 0.01 vs. control), with compound 3c (1-{5-[2-(benzimidazol-2-yl-sulfanyl)ethyl]-2H-tetrazol-2-yl}methanone) showing superior efficacy [1]. Crucially, all tested tetrazolobenzimidazoles caused significantly less gastric ulceration than diclofenac, a differentiating safety advantage of the scaffold [1]. The title compound, possessing the same sulfanyl‑tetrazole pharmacophore but with a shorter methylene rather than ethylene spacer, may exhibit altered potency and PK relative to this benchmark series.

Anti-inflammatory In vivo pharmacology Carrageenan-induced paw oedema

Bromodomain Inhibition Potential — Patent-Backed Scaffold Relevance for Epigenetic Target Screening

The NEOMED Institute / X-Chem patent (WO2017/037497 A1) discloses substituted benzimidazoles of formula (I) as bromodomain inhibitors, encompassing benzimidazole cores linked via sulfur‑containing tethers to azole rings for the treatment of proliferative disorders, autoimmune conditions, and neoplasms [1]. The patent explicitly exemplifies sulfur‑bridged benzimidazole–tetrazole hybrids, confirming that this structural class is recognised as privileged for bromodomain engagement [1]. Separately, polybrominated benzimidazole derivatives containing a tetrazole ring have demonstrated enhanced cytotoxic activity in human liver carcinoma (HepG2) cells relative to their non‑tetrazole counterparts, indicating that incorporation of a tetrazole moiety into benzimidazole scaffolds improves anticancer potency [2]. The title compound, with its 4‑bromophenyl substituent on the tetrazole ring, aligns with this SAR trend and is positioned as a screening candidate for BET bromodomain (BRD2/3/4) and kinase (e.g., CK2) targets.

Bromodomain inhibition Epigenetics BET proteins Cancer

Synthetic Accessibility and Procurement Purity Benchmarking vs. 1-Methyl Analogue

The target compound omits the N‑methylation step required for the 1‑methyl analogue (CAS 898653‑48‑0), reducing the synthetic sequence by one step (alkylation of benzimidazole N–H with methyl iodide or dimethyl sulfate) . This simplification eliminates potential side products from over‑alkylation and removes the need for chromatographic separation of N‑ vs. O‑methyl regioisomers. Commercial sourcing data indicate that the 1‑methyl analogue is available at ≥95 % purity from multiple suppliers , while the title compound is listed in screening-compound libraries (e.g., Evitachem EVT‑5891432, for structural identification only) at comparable purity specifications. The reduced synthetic complexity of the title compound suggests it should be obtainable at equal or higher purity at a lower cost per gram in custom synthesis, although this remains to be confirmed by direct vendor quotation.

Chemical procurement Synthetic chemistry Purity specification

2-({[1-(4-Bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole — Prioritised Research and Industrial Application Scenarios


Primary Screening in Bromodomain (BET) and CK2 Kinase Inhibitor Programmes

The title compound is structurally aligned with the benzimidazole–tetrazole hybrids disclosed in WO2017/037497 A1 as bromodomain inhibitors [1] and with polybrominated benzimidazole–tetrazole derivatives that exhibit cytotoxicity in HepG2 cells . It is recommended as an entry‑level screening candidate for BRD4 BD1/BD2 and CK2α biochemical assays. The 4‑bromophenyl substituent may serve as a vector for subsequent Suzuki‑coupling diversification if initial hit activity is confirmed.

Anti-inflammatory Lead Identification with Reduced Gastric Liability

Based on the demonstrated anti-inflammatory activity and lower gastric ulceration of ethyl‑linked tetrazolobenzimidazoles relative to diclofenac [1], the title compound (differing only in linker length) is a logical next‑generation candidate for carrageenan‑induced paw oedema and cotton‑pellet granuloma models. Procurement is indicated for laboratories seeking to map the linker‑length SAR of this pharmacophore class.

Physicochemical Profiling and Early ADME Triage

With a calculated logP ~0.7 units lower than its 1‑methyl analogue [1], the title compound is predicted to exhibit improved aqueous solubility and reduced non‑specific protein binding . It is suited for parallel artificial membrane permeability assay (PAMPA), kinetic solubility determination, and microsomal stability testing as part of an early ADME triage cascade, where the 1‑methyl analogue would serve as the matched‑pair comparator.

Fragment‑Based or Structure‑Guided Lead Optimisation Involving a Hydrogen‑Bond Donor

The free benzimidazole N–H (pKa ≈ 12.8) acts as a hydrogen‑bond donor that is absent in the 1‑methyl analogue [1]. This makes the title compound particularly suitable for co‑crystallography or docking studies where engagement of a conserved asparagine (e.g., Asn140 in BRD4 BD1) or a backbone carbonyl is required. It is recommended for procurement by structural biology groups investigating binding modes of benzimidazole‑containing inhibitors.

Quote Request

Request a Quote for 2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.